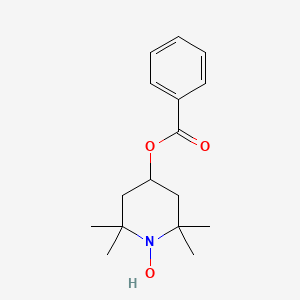

N'-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

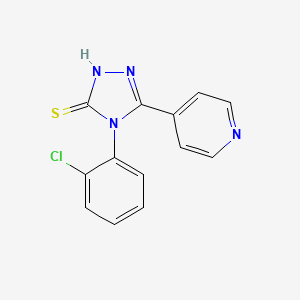

"N'-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide" is a compound that belongs to the class of hydrazones, characterized by the presence of a hydrazone group (–NHN=CH–). Hydrazones are known for their diverse chemical properties and applications in various fields, including as precursors for the synthesis of heterocyclic compounds, ligands in coordination chemistry, and as potential pharmacophores in medicinal chemistry. The specific compound is synthesized from the condensation of 2-methyl-3-furohydrazide with 2-chloro-5-nitrobenzaldehyde.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of hydrazones, including "N'-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide," is characterized by the presence of a conjugated system involving the nitrogen of the hydrazone group and the adjacent carbonyl or aromatic system. This conjugation contributes to the stability and reactivity of the compound. X-ray crystallography has been utilized to determine the precise molecular structure, revealing the spatial arrangement of atoms and the geometry around the hydrazone linkage (Lei et al., 2011).

Chemical Reactions and Properties

"N'-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide" can undergo various chemical reactions characteristic of hydrazones. These reactions include nucleophilic addition reactions at the carbonyl carbon, rearrangements, and cyclization reactions leading to the formation of heterocyclic compounds. The nitro group in the compound may also undergo reduction to the corresponding amino derivative, offering a pathway to further functionalize the molecule (Sriram et al., 2010).

Physical Properties Analysis

The physical properties of "N'-(2-chloro-5-nitrobenzylidene)-2-methyl-3-furohydrazide," such as melting point, solubility, and crystallinity, can be influenced by the nature of the substituents on the aromatic ring and the hydrazone moiety. These properties are crucial for determining the conditions under which the compound can be handled, stored, and used in further reactions or applications.

Chemical Properties Analysis

The chemical properties of hydrazones, including this compound, are significantly influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. The nitro group is a strong electron-withdrawing group that can affect the reactivity of the hydrazone linkage, potentially making the compound more reactive towards nucleophilic attack. Additionally, the presence of the chloro group can influence the electronic distribution within the molecule, affecting its chemical behavior (Han, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4/c1-8-11(4-5-21-8)13(18)16-15-7-9-6-10(17(19)20)2-3-12(9)14/h2-7H,1H3,(H,16,18)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEKVTYPVNDMPJ-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5614323.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5614355.png)

![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614361.png)

![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5614379.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5614392.png)

![2-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(tert-butyl)acetamide](/img/structure/B5614395.png)

![2-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5614419.png)

![1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5614426.png)

![4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5614430.png)